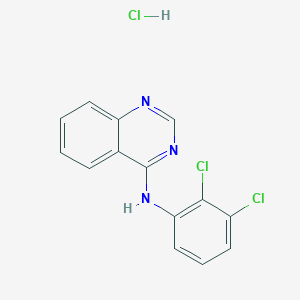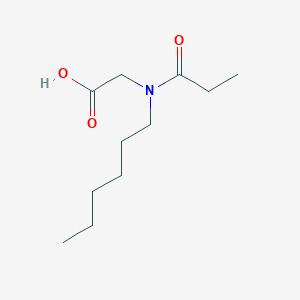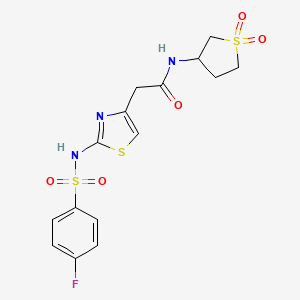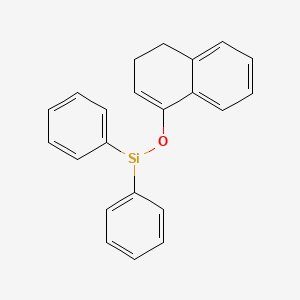![molecular formula C30H25NO2 B12624689 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol CAS No. 917804-70-7](/img/structure/B12624689.png)
3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Méthoxyphényl)-2,6-diphénylpyridin-1(4H)-yl]phénol est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle pyridine substitué par des groupes méthoxyphényle et diphényle, ce qui en fait un sujet intéressant pour la recherche chimique et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-[4-(4-méthoxyphényl)-2,6-diphénylpyridin-1(4H)-yl]phénol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la 4-méthoxybenzaldéhyde avec des dérivés d’acétophénone en conditions basiques pour former la chalcone intermédiaire. Cette intermédiaire subit ensuite une cyclisation avec de l’acétate d’ammonium pour former le cycle pyridine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour une production à grande échelle efficace.
Analyse Des Réactions Chimiques
Types de réactions
3-[4-(4-Méthoxyphényl)-2,6-diphénylpyridin-1(4H)-yl]phénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones.
Réduction : Le composé peut être réduit pour former les alcools ou les amines correspondants.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont souvent utilisés.
Substitution : L’halogénation peut être réalisée en utilisant des réactifs tels que le brome (Br₂) ou le chlore (Cl₂) en conditions acides.
Produits principaux
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Alcools et amines.
Substitution : Composés aromatiques halogénés.
Applications de la recherche scientifique
3-[4-(4-Méthoxyphényl)-2,6-diphénylpyridin-1(4H)-yl]phénol a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Etudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour ses propriétés pharmacologiques, y compris ses activités anti-inflammatoires et anticancéreuses potentielles.
Industrie : Utilisé dans le développement de matériaux avancés et de capteurs chimiques.
Applications De Recherche Scientifique
3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
Le mécanisme d’action du 3-[4-(4-méthoxyphényl)-2,6-diphénylpyridin-1(4H)-yl]phénol implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l’accès du substrat et modifiant les voies métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 4-méthoxyphényle : Composés présentant des groupes méthoxyphényle similaires.
Dérivés de la diphénylpyridine : Composés présentant des structures pyridine et diphényle similaires.
Unicité
3-[4-(4-Méthoxyphényl)-2,6-diphénylpyridin-1(4H)-yl]phénol se distingue par sa structure de substitution spécifique, qui lui confère des propriétés chimiques et biologiques uniques. Sa combinaison de groupes méthoxyphényle et diphényle sur un cycle pyridine en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
917804-70-7 |
|---|---|
Formule moléculaire |
C30H25NO2 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
3-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]phenol |
InChI |
InChI=1S/C30H25NO2/c1-33-28-17-15-22(16-18-28)25-19-29(23-9-4-2-5-10-23)31(26-13-8-14-27(32)21-26)30(20-25)24-11-6-3-7-12-24/h2-21,25,32H,1H3 |
Clé InChI |
QONKNPJSWRFOQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12624611.png)
![4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12624618.png)
![2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12624625.png)
![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)



![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)



![3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12624693.png)
![{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone](/img/structure/B12624697.png)

